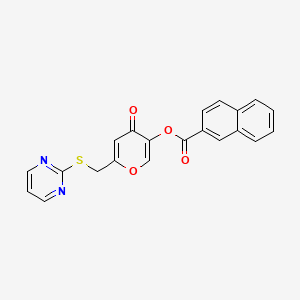

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate is a complex organic compound that features a pyran ring, a pyrimidine moiety, and a naphthoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,3-dicarbonyl compound.

Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced to the pyran ring.

Esterification: The final step involves the esterification of the pyran derivative with 2-naphthoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism by which 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids or proteins, while the naphthoate ester could influence the compound’s solubility and bioavailability. Specific pathways involved would depend on the biological context and the target of interest.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate

- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl acetate

- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl propionate

Uniqueness

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate is unique due to the presence of the naphthoate ester, which can impart distinct chemical and physical properties compared to its analogs

Activité Biologique

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate is a derivative of the 4H-pyran class, known for its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article reviews the existing research on its biological activity, synthesizing findings from various studies, including case studies and data tables.

The molecular formula of the compound is C19H16N2O5S with a molecular weight of approximately 384.4 g/mol. Its structure includes a pyrimidine ring and a naphthoate moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that 4H-pyran derivatives exhibit significant antimicrobial properties. For instance, certain derivatives of 4H-pyran were tested against various Gram-positive and Gram-negative bacteria. The compound's derivatives showed lower IC50 values compared to standard antibiotics like ampicillin, indicating enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4H-Pyran Derivatives

| Compound | Bacterial Strain | IC50 (µM) | Comparison |

|---|---|---|---|

| 4g | S. aureus | 12.5 | Lower than ampicillin |

| 4j | E. coli | 15.0 | Lower than ampicillin |

| Control | Ampicillin | 20.0 | Standard |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that compounds derived from the same scaffold exhibited strong scavenging activity, with some showing comparable or superior activity to established antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity of Selected Compounds

| Compound | EC50 (mM) | Comparison |

|---|---|---|

| 4g | 0.072 | Comparable to BHT |

| 4j | 0.074 | Comparable to BHT |

| BHT | 0.089 | Standard |

Antitumor Activity

In vitro studies on human colorectal cancer cell lines (HCT-116) revealed that certain derivatives of this compound inhibited cell proliferation effectively. The mechanisms were attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis induction via caspase activation .

Case Study: Inhibition of HCT-116 Cell Proliferation

A study investigated the effects of compound derivatives on HCT-116 cells:

- Compound Tested : ML221 (a derivative)

- IC50 Values :

- 75.1 µM for compound 4d

- 85.88 µM for compound 4k

These values indicate significant cytotoxic effects at relatively low concentrations, suggesting potential for further development as anticancer agents.

The biological activities can be attributed to specific interactions within cellular pathways:

- Apelin Receptor Antagonism : The compound has been identified as a functional antagonist of the apelin receptor (APJ), which plays a role in cardiovascular regulation and energy metabolism .

- CDK2 Inhibition : By inhibiting CDK2 activity, these compounds disrupt cell cycle progression in cancer cells, leading to reduced proliferation rates .

Propriétés

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4S/c24-18-11-17(13-28-21-22-8-3-9-23-21)26-12-19(18)27-20(25)16-7-6-14-4-1-2-5-15(14)10-16/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDWYEQLJZBNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.